molecular formula C19H17NO4 B12274221 Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate

Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate

Cat. No.: B12274221
M. Wt: 323.3 g/mol
InChI Key: NLJBGRGWFIRPKL-UHFFFAOYSA-N
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Description

Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-formylindole with 4-methoxybenzyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: 3-Carboxy-1-(4-methoxybenzyl)-1H-indole-6-carboxylate.

    Reduction: 3-Hydroxymethyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate.

    Substitution: Products depend on the substituent introduced.

Scientific Research Applications

Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-1-(4-methoxybenzyl)-1H-indole-2-carboxylic acid
  • 3-Formyl-1-(4-methoxybenzyl)-1H-indole-4-carboxylate

Uniqueness

Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 3-formyl-1-[(4-methoxyphenyl)methyl]indole-6-carboxylate

InChI

InChI=1S/C19H17NO4/c1-23-16-6-3-13(4-7-16)10-20-11-15(12-21)17-8-5-14(9-18(17)20)19(22)24-2/h3-9,11-12H,10H2,1-2H3

InChI Key

NLJBGRGWFIRPKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)C(=O)OC)C=O

Origin of Product

United States

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